Specific Optical Rotation vs. (2S)-Enantiomer
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid exhibits a positive specific optical rotation [α]20/D of +10.0° to +12.0° (c = 2.6, MeOH), while the (2S)-enantiomer (CAS 106089-20-7) demonstrates a negative rotation [α]/D of -11.5±1.5° under identical concentration and solvent conditions (c = 2.6, MeOH) . An alternative supplier specification reports [α]20/D = +13.1° (c = 1, MeOH) for the (2R)-enantiomer, providing a cross-validated reference range for identity confirmation .
| Evidence Dimension | Specific optical rotation [α]D (degrees·mL·g⁻¹·dm⁻¹) |
|---|---|
| Target Compound Data | +10.0° to +12.0° (c = 2.6, MeOH); +13.1° (c = 1, MeOH) |
| Comparator Or Baseline | (2S)-enantiomer: -11.5±1.5° (c = 2.6, MeOH) |
| Quantified Difference | Absolute difference of ≥21.5° in sign and magnitude; opposite sign of rotation |
| Conditions | Methanol solvent; concentration c = 2.6 or c = 1.0 g/100mL; 20-25°C |
Why This Matters
Opposite sign and substantial magnitude difference in specific rotation enables unambiguous identity confirmation and enantiomeric purity verification using polarimetry, a critical quality control parameter for chiral pharmaceutical intermediates.
